molecular formula C7H14N2O2 B2419536 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide CAS No. 1268883-06-2

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide

Cat. No.: B2419536
CAS No.: 1268883-06-2
M. Wt: 158.201
InChI Key: NLTKNSYKTHFFMK-UHFFFAOYSA-N
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Description

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide typically involves the reaction of 4-cyanotetrahydropyran with sodium hydroxide (or potassium hydroxide) solution to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite (or sodium hypobromite) solution, followed by heating to reflux, resulting in the decarboxylation and formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-methyloxane-4-carboxamide
  • 4-Amino-N-methyltetrahydropyran-4-carboxamide
  • 4-Amino-N-methyltetrahydro-2H-pyran-4-carboxamide

Uniqueness

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide is unique due to its specific structural features and chemical properties.

Biological Activity

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide, also known as a derivative of tetrahydropyran, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C7_{7}H13_{13}N1_{1}O1_{1}
  • CAS Number : 1268883-06-2

This structure features a tetrahydropyran ring with an amino group and a carboxamide functional group, which contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that the compound showed significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it was observed to inhibit cell proliferation in human breast cancer cells by activating caspase pathways. The compound's ability to modulate signaling pathways related to cell survival and apoptosis positions it as a candidate for anticancer drug development .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced neuronal death and improved cognitive function. The proposed mechanism involves the inhibition of oxidative stress and inflammation in neuronal tissues .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Interaction : It can bind to specific receptors on cell membranes, modulating their activity and influencing downstream signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in cells.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
Cancer Cell Apoptosis Induced apoptosis in MCF-7 breast cancer cells via caspase activation .
Neuroprotection Reduced neuronal loss in models of Alzheimer's disease, improving cognitive outcomes .

Properties

IUPAC Name

4-amino-N-methyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-6(10)7(8)2-4-11-5-3-7/h2-5,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTKNSYKTHFFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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